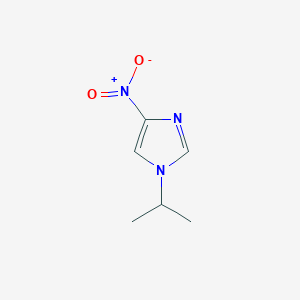

4-nitro-1-(propan-2-yl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-propan-2-ylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-5(2)8-3-6(7-4-8)9(10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGQVQUYSTYSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Nitro 1 Propan 2 Yl 1h Imidazole

Classical and Contemporary Synthetic Routes

The traditional synthesis of 4-nitro-1-(propan-2-yl)-1H-imidazole is typically achieved through a sequential pathway involving the construction of the imidazole (B134444) core, introduction of the nitro group, and finally, the addition of the N-isopropyl group.

Synthesis of the Imidazole Core Structure

The imidazole nucleus is a fundamental heterocyclic scaffold in many bioactive molecules. bohrium.com Its synthesis has been a subject of chemical research for over a century. The first reported synthesis of imidazole itself was accomplished by Heinrich Debus in 1858. bohrium.com

A classical and versatile method for forming substituted imidazoles is the Debus-Radziszewski imidazole synthesis . This one-pot, multicomponent reaction involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. jetir.org This approach is highly efficient for creating a variety of substituted imidazoles. jetir.org

Another synthetic route to the imidazole core starts from β-aminoacetaldehyde dimethyl acetal. This compound can be treated with a reagent like S-ethylisothiourea to form N-(2,2-dimethoxyethyl)guanidine sulfate (B86663), which upon cyclization with acid, produces 2-aminoimidazole. nih.gov This 2-aminoimidazole can then serve as a precursor for further transformations.

Regioselective Introduction of the Nitro Group at Position 4

The nitration of the imidazole ring is a critical step that must be carefully controlled to achieve the desired regioselectivity. Direct nitration of imidazole is challenging because the ring is susceptible to protonation under strongly acidic conditions. arkat-usa.org

Standard nitration procedures on an unsubstituted imidazole ring typically yield the 4-nitroimidazole (B12731) derivative. youtube.com A common and effective method involves the use of a mixed acid system, comprising concentrated sulfuric acid and nitric acid. researchgate.netchemicalbook.com In this process, imidazole is first neutralized with concentrated sulfuric acid to form a disulfuric imidazole salt. researchgate.net This salt is then subjected to nitration with the mixed acids. An optimal yield of 92.7% for 4-nitroimidazole has been reported under specific conditions: a molar ratio of imidazole to nitric acid of 1:1.2, a volume ratio of oleum (B3057394) sulfuric acid to nitric acid of 3.4:1, and a reaction temperature between 55-65°C for 2 hours. researchgate.net This process selectively introduces the nitro group at the C-4 position of the imidazole ring. Nitration reactions using fuming nitric acid in the presence of sulfuric acid are known to result in 4-nitroimidazole derivatives, whereas using acetic anhydride (B1165640) as the medium can lead to 5-nitroimidazole derivatives. google.com

Strategies for N-Alkylation with Isopropyl Moiety

The final step in the synthesis of the target compound is the N-alkylation of the 4-nitroimidazole precursor with an isopropyl group. Research into the N-alkylation of 4-nitro-1H-imidazole has demonstrated that the reaction is regioselective, favoring substitution at the N-1 position. derpharmachemica.comresearchgate.net The choice of reaction conditions, including the base, solvent, and temperature, significantly influences the reaction's efficiency.

To synthesize this compound, 4-nitro-1H-imidazole would be reacted with an appropriate isopropylating agent, such as 2-bromopropane (B125204) or 2-iodopropane. Studies on analogous alkylations show that the reaction proceeds effectively in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent. derpharmachemica.comnih.gov While room temperature reactions result in low yields, heating the mixture to 60°C has been shown to markedly improve the yield of the N-alkylated product. derpharmachemica.comresearchgate.net Acetonitrile (B52724) has been identified as a superior solvent for this transformation compared to DMF or DMSO, leading to good yields (66-85%) for various N-alkylated derivatives. derpharmachemica.comresearchgate.net

The table below summarizes the findings from a study on the optimization of N-alkylation of 4-nitroimidazole, which provides a strong basis for the synthesis of the isopropyl analogue. derpharmachemica.comresearchgate.net

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | KOH | DMSO | Room Temp | 25 |

| 2 | K₂CO₃ | DMSO | Room Temp | 20 |

| 3 | KOH | DMF | Room Temp | 30 |

| 4 | K₂CO₃ | DMF | Room Temp | 27 |

| 5 | K₂CO₃ | Acetonitrile | 60 | 66-85 |

Multicomponent Reaction Approaches in Nitroimidazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient and atom-economical synthetic strategy. bohrium.commdpi.com They align with green chemistry principles by reducing the number of synthetic steps and minimizing waste. bohrium.com

While a direct one-pot MCR for this compound is not prominently reported, MCRs are widely used to construct the core imidazole scaffold and its complex derivatives. bohrium.comniscpr.res.in The aforementioned Debus-Radziszewski synthesis is a foundational MCR for imidazoles. jetir.org

More advanced MCRs have been applied to create functionalized nitroimidazole analogues. For instance, a modified Ugi multicomponent reaction involving trimethylsilyl (B98337) azide (B81097) (TMSN₃) has been used to synthesize complex nitroimidazooxazine derivatives containing a tetrazole moiety. nih.gov This highlights the potential of MCRs to rapidly build molecular complexity from simple precursors in the context of nitroaromatic heterocycles. mdpi.comnih.gov

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes the use of techniques that are not only efficient but also environmentally benign. nih.gov For the synthesis of nitroimidazoles, microwave-assisted synthesis stands out as a key advanced technique.

Microwave-Assisted Synthesis for this compound and Analogues

Microwave-assisted organic synthesis is a powerful tool that often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. jetir.orgniscpr.res.inresearchgate.net These advantages make it a cornerstone of green chemistry. nih.gov

The application of microwave irradiation has been successfully demonstrated in the synthesis of various nitroimidazole and related heterocyclic systems. For example, an eco-friendly, solvent-free synthesis of Azomycin (B20884) (2-nitroimidazole) was developed using potter's clay and sodium nitrite (B80452) under microwave conditions. nih.gov Similarly, one-pot MCRs for synthesizing substituted imidazoles have been effectively performed under solvent-free microwave irradiation, with reaction times as short as 12-16 minutes. niscpr.res.in

A comparative study on the synthesis of 5(6)-nitro-1H-benzimidazoles, which are structurally related to the target compound's class, clearly illustrates the benefits of microwave assistance. researchgate.net

The table below compares the reaction times and yields for the synthesis of ethyl 2-((5(6)-nitro-1H-benzimidazol-1-yl)methyl)acrylate derivatives using both classical heating and microwave irradiation. researchgate.net

| Compound | Method | Time | Yield (%) |

| 3a | Classical | 10 h | 65 |

| Microwave | 10 min | 87 | |

| 3b | Classical | 12 h | 68 |

| Microwave | 15 min | 85 | |

| 3c | Classical | 12 h | 64 |

| Microwave | 15 min | 83 | |

| 3d | Classical | 14 h | 62 |

| Microwave | 20 min | 85 |

These findings strongly suggest that the key steps in the synthesis of this compound, particularly the N-alkylation step, could be significantly optimized by employing microwave-assisted techniques, leading to a faster, more efficient, and greener synthetic protocol. nih.govresearchgate.net

Solvent-Free Reaction Methodologies

The pursuit of green chemistry has intensified research into solvent-free reaction conditions to minimize environmental impact and reduce hazardous waste. While specific solvent-free methods for the direct synthesis of this compound are not extensively detailed in the literature, the principles can be extrapolated from the synthesis of related nitroimidazoles. The key reaction is the N-alkylation of 4-nitroimidazole.

Research by Hakmaoui et al. investigated the N-alkylation of 4-nitroimidazole with various alkylating agents under different conditions, providing insights that can inform a solvent-free approach. derpharmachemica.comresearchgate.net Their work demonstrated that heating the reaction to 60°C significantly improves product yields. derpharmachemica.comresearchgate.net Alkylation using acetonitrile as a solvent in the presence of potassium carbonate (K₂CO₃) led to good yields of N-alkylated imidazoles. derpharmachemica.comresearchgate.net The use of a solid base like K₂CO₃ is a step towards heterogeneous, and potentially solvent-free, conditions.

Further illustrating the potential for solvent-free methods, a process for synthesizing other nitroimidazoles, such as 2-methyl-4,5-dinitroimidazole derivatives, involves simply heating the dinitroimidazole with an alkylating agent like glycidyl (B131873) isopropyl ether without any solvent. google.com Additionally, multicomponent reactions catalyzed by heterogeneous catalysts under solvent-free conditions have been effectively used for creating substituted imidazole rings, suggesting that building the ring and alkylating it under such conditions is a viable strategy. nih.gov

Table 1: Conditions for N-Alkylation of 4-Nitroimidazole This table summarizes the findings on the N-alkylation of 4-nitroimidazole, which is the direct precursor to this compound.

| Base | Solvent | Temperature | Yield | Reference |

| K₂CO₃ | CH₃CN | 60°C | 66-85% | derpharmachemica.comresearchgate.net |

| KOH | DMSO/DMF | Room Temp. | Low | derpharmachemica.comresearchgate.net |

Biocatalytic Approaches to Nitroimidazole Modifications

Biocatalysis offers a powerful toolkit for selective and efficient chemical transformations under mild conditions. For nitroimidazoles, the most studied biocatalytic process is the reduction of the nitro group, which is central to their biological activity. mdpi.com Enzymes known as nitroreductases, found in a variety of organisms, activate these compounds by reducing the nitro group. nih.govbangor.ac.uk This process can occur through a single-electron reduction, which has been demonstrated for the nitroimidazole derivative Megazol using enzymes like NADPH:cytochrome P-450 reductase. nih.gov While this reductive activation is a key biological modification, other biocatalytic approaches can be envisioned for synthetic purposes.

Enzymatic late-stage functionalization presents an opportunity to modify the this compound structure with high selectivity. For instance, the isopropyl side chain could be a target for hydroxylation. Cytochrome P450 monooxygenases (P450s) are well-known for their ability to catalyze the hydroxylation of unactivated C-H bonds. nih.gov The benzylic position on the isopropyl group is a potential site for such enzymatic oxidation. unizin.orglibretexts.org Similarly, unspecific peroxygenases (UPOs) have emerged as highly effective catalysts for the oxygenation of a diverse range of N-heterocyclic compounds, offering another potential route for modification. researchgate.net

These biocatalytic methods could introduce hydroxyl groups onto the isopropyl side chain, creating new derivatives with altered properties and providing handles for further chemical synthesis.

Heterogeneous Catalysis in Nitroimidazole Synthesis

Heterogeneous catalysis is a cornerstone of sustainable chemical manufacturing, offering advantages in catalyst separation, recyclability, and process simplification. The synthesis of this compound can be viewed in two main stages where heterogeneous catalysts can be applied: the synthesis of the 4-nitroimidazole precursor and its subsequent N-alkylation.

The synthesis of 4-nitroimidazole itself involves the nitration of imidazole. google.com This is typically achieved with a nitrating mixture of nitric and sulfuric acids. google.com While often a homogeneous process, the use of solid acid catalysts could offer a heterogeneous alternative.

The subsequent N-alkylation step is highly amenable to heterogeneous catalysis. The use of solid bases, such as potassium carbonate, in the alkylation of 4-nitroimidazole represents a basic form of heterogeneous catalysis. derpharmachemica.comresearchgate.net More advanced systems using acidic carbon materials have proven efficient for the N-alkylation of imidazoles, often under solvent-free conditions. nih.gov Metal-organic frameworks (MOFs) have also been reported as highly efficient heterogeneous catalysts for the one-pot synthesis of substituted imidazoles. nih.gov These approaches avoid the need for soluble, and often corrosive, reagents and simplify product purification.

Functionalization and Derivatization Strategies

Modification of the Isopropyl Side Chain

The isopropyl group attached to the N-1 position of the imidazole ring is a key site for functionalization. The carbon atom attached directly to the ring nitrogen is a benzylic-type position, which makes its C-H bond susceptible to oxidation. unizin.orglibretexts.org

A common transformation is the oxidation of alkyl side chains on aromatic and heteroaromatic rings to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgyoutube.comyoutube.com This reaction requires the presence of at least one benzylic hydrogen, a condition met by the isopropyl group. libretexts.orgyoutube.com Applying this to this compound would be expected to cleave the isopropyl group, yielding 1-(4-nitro-1H-imidazol-1-yl)acetic acid.

Alternatively, milder oxidation conditions can lead to other products. For example, the oxidation of isopropyl groups on benzene (B151609) rings with molecular oxygen in the presence of an aqueous alkali solution can convert them into 2-hydroxy-2-propyl groups. google.com Furthermore, biocatalytic hydroxylation using enzymes like P450s could potentially yield alcohols at the benzylic position. nih.govunizin.org

Table 2: Potential Products from Isopropyl Side Chain Modification

| Reagent/Method | Potential Product | Type of Reaction | Reference |

| KMnO₄ or CrO₃/H₂SO₄ | 1-(4-nitro-1H-imidazol-1-yl)acetic acid | Side-Chain Oxidation | libretexts.orgyoutube.com |

| O₂, aq. alkali | 2-(4-nitro-1H-imidazol-1-yl)propan-2-ol | Side-Chain Oxidation | google.com |

| Biocatalyst (e.g., P450) | 1-(4-nitro-1H-imidazol-1-yl)propan-2-ol | Benzylic Hydroxylation | nih.govunizin.org |

Reactions at the Imidazole Ring System (Excluding Nitro Group Transformations)

The imidazole ring of this compound has two carbon atoms (C-2 and C-5) that are available for functionalization. Various methods exist for introducing substituents at these positions on the nitroimidazole core.

Halogenation is a common strategy. The bromination of 4-nitroimidazole can be controlled to introduce bromine at the C-2 or C-5 position. For instance, an efficient two-step method has been developed for the synthesis of 2-bromo-4-nitroimidazole (B1265489), which involves the dibromination of 4-nitroimidazole followed by selective debromination. www.gov.ukresearchgate.net The synthesis of chloro-derivatives, such as 5-chloro-1,2-dimethyl-4-nitro-1H-imidazole and 2-chloro-1-methyl-4-nitro-1H-imidazole, is also well-documented, highlighting that the C-2 and C-5 positions are reactive towards halogenating agents. nih.govresearchgate.net These halogenated intermediates are valuable for subsequent cross-coupling reactions.

Carbon-Carbon bond-forming reactions provide a powerful means to build molecular complexity. Direct C-H arylation allows for the regioselective introduction of aryl groups at all three C-H bonds of an imidazole core using aryl bromides or chlorides. nih.gov Additionally, transition-metal-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, can be used to couple halo-imidazoles with alkenes, offering a route to introduce vinyl or substituted vinyl groups onto the ring. rsc.org

Incorporation into Complex Molecular Architectures

Nitroimidazole derivatives serve as crucial building blocks for the synthesis of more complex and pharmaceutically relevant molecules. nih.govnih.gov The functional group transformations described previously, particularly halogenation, convert this compound into a versatile intermediate for incorporation into larger molecular scaffolds.

A prime example is the use of 2-bromo-4-nitro-1H-imidazole as a key building block in the synthesis of the anti-tuberculosis drug Pretomanid. researchgate.net In this synthesis, the bromo-substituent allows for condensation with a chiral side chain, ultimately leading to the complex, fused-ring structure of the final drug. researchgate.net Similarly, other nitroimidazole drugs like Pimonidazole are synthesized by condensing the nitroimidazole core with other reactive molecules, such as epoxides. nih.gov

By analogy, 2- or 5-halo derivatives of this compound could be used in similar condensation or cross-coupling reactions. The nitroimidazole moiety can be linked to polyamines, sugars, or other complex fragments, demonstrating its utility as a foundational scaffold in medicinal chemistry. mdpi.comarkat-usa.org This highlights a clear strategy: initial functionalization of the imidazole ring followed by its use as a robust building block for constructing diverse and complex molecular architectures.

Chemical Reactivity and Mechanistic Investigations of 4 Nitro 1 Propan 2 Yl 1h Imidazole

Redox Chemistry of the Nitro Group

The nitro group is the primary center for the redox activity of 4-nitro-1-(propan-2-yl)-1H-imidazole. Its reduction is a critical process that underlies the biological activity of many nitroaromatic compounds. This process can occur through single or multiple electron transfer steps, leading to a variety of reduction products.

One-Electron Reduction Pathways and Radical Anion Formation

The initial and often rate-determining step in the redox chemistry of nitroimidazoles is a one-electron reduction of the nitro group to form a nitro radical anion (R-NO₂⁻). This species is a key intermediate in the mechanism of action for many biologically active nitroimidazoles. The formation of this radical anion is a reversible process, and its stability is highly dependent on the surrounding chemical environment.

Studies on analogous compounds, such as 4-nitroimidazole (B12731), have shown that the one-electron reduction produces a stable nitro radical anion, particularly in protic media at alkaline pH values. This radical species can be generated through various means, including electrochemical methods and enzymatic reduction by cellular components like ferredoxins. The rate of electron transfer from reduced ferredoxins to nitroimidazoles has been shown to be a critical factor in their biological effects. The size of the alkyl substituent at the N-1 position of the imidazole (B134444) ring can influence the rate of this electron transfer researchgate.net.

Multi-Electron Reduction Mechanisms

Following the initial one-electron reduction, the nitro radical anion of this compound can undergo further reduction through multi-electron pathways. These pathways are complex and can lead to the formation of several intermediates and final products. Typically, the reduction proceeds from the nitro group to a nitroso derivative (a two-electron reduction), then to a hydroxylamine (B1172632) derivative (a four-electron reduction), and finally to an amine derivative (a six-electron reduction).

Electrochemical Characterization of Redox Potentials

Cyclic voltammetry is a powerful technique used to characterize the redox properties of nitroimidazoles. The single-electron reduction potential (SERP), often denoted as E¹₇ at pH 7, is a key parameter that quantifies the ease with which the nitro group accepts an electron. The position of the nitro group on the imidazole ring significantly affects this potential. researchgate.net

For 4-nitroimidazoles, the reduction potential is generally more negative than that of the corresponding 2- and 5-nitro isomers, indicating they are more difficult to reduce. researchgate.net Research has shown that substituents on the N1-nitrogen atom of the imidazole ring, when separated by two or more carbon-carbon bonds, have a minimal effect on the SERP. researchgate.net Therefore, the redox potential of this compound is expected to be very close to that of the parent 4-nitroimidazole.

Below is a table of single-electron reduction potentials for 4-nitroimidazole and related compounds, as determined by cyclic voltammetry in dimethylformamide (DMF).

| Compound | Single-Electron Reduction Potential (E½) in DMF (V vs Ag/Ag⁺) | Reference |

|---|---|---|

| 4-Nitroimidazole | -1.10 | researchgate.net |

| 1-(3-(N,N-bis(2-hydroxyethyl)amino)propyl)-4-nitroimidazole | -1.12 | researchgate.net |

| 2-Nitroimidazole | -0.92 | researchgate.net |

Influence of Reaction Media on Redox Pathways

The reaction medium plays a critical role in directing the redox chemistry of nitroimidazoles. Factors such as solvent proticity and pH can significantly alter the stability of the initially formed nitro radical anion and its subsequent reaction pathways.

In aprotic media, such as dimethylformamide (DMF), the nitro radical anion of some nitroimidazoles can be relatively stable. However, in protic media, like aqueous solutions or alcohol mixtures, the radical anion can undergo further reactions. For 4-nitroimidazole, studies in aqueous ethanol (B145695) have shown that the radical anion decays via a disproportionation reaction, where two radical anions react to form one molecule of the parent nitroimidazole and one molecule of the two-electron reduced nitroso derivative. researchgate.net The rate of this disproportionation is strongly dependent on both the pH and the concentration of the organic co-solvent. researchgate.net

Reactivity of the Imidazole Ring System

The reactivity of the imidazole ring in this compound is heavily influenced by the substituents at the N-1 and C-4 positions. The isopropyl group at N-1 is a weak electron-donating group, while the nitro group at C-4 is a very strong electron-withdrawing and deactivating group.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a characteristic reaction of many aromatic systems. However, in the case of this compound, the imidazole ring is strongly deactivated towards electrophilic attack due to the potent electron-withdrawing nature of the C-4 nitro group. libretexts.org This deactivation significantly increases the energy barrier for the formation of the cationic intermediate (the sigma complex) required for substitution.

Standard electrophilic substitution reactions, such as nitration or halogenation under typical conditions, are therefore challenging. masterorganicchemistry.comsavemyexams.com If substitution were to occur, it would be directed to the positions least deactivated by the nitro group. The nitro group deactivates the ortho (C-5) and para (C-2) positions. Consequently, any potential electrophilic attack would most likely occur at the C-5 position. Studies on the electrophilic iodination of other 4-nitroimidazoles have shown that substitution indeed occurs at the C-5 position. lookchem.com For 4-nitroimidazoles that are unsubstituted at the C-2 position, di-iodination at both the C-2 and C-5 positions has been observed, though this would not be the case for the target compound if a single substitution is considered. lookchem.com Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings like nitrobenzene (B124822) and would not be expected to proceed on this compound. libretexts.org

Nucleophilic Attack Pathways

The electron-withdrawing nature of the nitro group significantly activates the imidazole ring towards nucleophilic aromatic substitution (SNAr). nih.gov This activation polarizes the ring system, creating electrophilic centers that are targets for nucleophiles. For 1-alkyl-4-nitroimidazoles, the primary sites for nucleophilic attack are the C2 and C5 positions of the imidazole ring, as well as potential direct displacement of the C4-nitro group itself. nih.govmdpi.com

The specific pathway taken often depends on the nature of the nucleophile. Studies on related halogenated 4-nitroimidazoles have shown that "hard" nucleophiles (those with high charge density and low polarizability, like methoxide) and "soft" nucleophiles (those with lower charge density and high polarizability, like thiols) can exhibit different regioselectivities. researchgate.net

Key nucleophilic attack pathways include:

Attack at C2: This position is electronically activated by both the ring nitrogen at position 3 and the nitro group at C4. In related 1-protected di- or tri-halogenated imidazoles, substitution at C2 is a common pathway. rsc.org

Attack at C5: Nucleophilic attack at C5 can lead to substitution of a suitable leaving group at that position. In reactions involving vicarious nucleophilic substitution (VNS) on nitroaromatics, attack often occurs at positions ortho or para to the nitro group. nih.gov For the 4-nitroimidazole ring, C5 is ortho to the nitro group.

Cine-Substitution: This is a process where the incoming nucleophile attacks a position adjacent to the one bearing the leaving group, followed by elimination. While less common, it is a known pathway in heterocyclic chemistry.

Direct Displacement of the Nitro Group: Although the C-NO₂ bond is strong, the nitro group can act as a leaving group (nucleofuge), particularly when the aromatic ring is highly activated or when reacting with certain carbon nucleophiles. nih.gov Catalyst-free reactions of nitroimidazoles with carbon nucleophiles in water have demonstrated this type of substitution. nih.gov

| Site of Attack | Type of Nucleophile | Potential Reaction Type | Governing Factors |

|---|---|---|---|

| C5 Position | Various (e.g., Amines, Thiolates) | SNAr (Vicarious Nucleophilic Substitution if H is displaced) | Activation by nitro group; steric hindrance from N1-substituent. |

| C2 Position | Various | SNAr (requires a leaving group at C2) | Electronic activation by both ring nitrogens and the C4-nitro group. |

| C4 Position | Carbon Nucleophiles, others under harsh conditions | SNAr (Direct displacement of NO₂) | High activation of the ring; nature of the nucleophile. nih.gov |

Ring Opening and Rearrangement Mechanisms

Beyond simple substitution reactions, this compound may undergo more complex transformations involving ring opening and rearrangement, especially under the influence of strong nucleophiles or upon reduction.

One of the most significant rearrangement pathways in related nitrogen heterocycles is the ANRORC mechanism , which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is distinct from standard SNAr pathways. It is often observed in reactions of N-heterocycles with powerful nucleophiles like sodium amide. wikipedia.org The process involves:

Addition: The nucleophile adds to an electrophilic carbon on the imidazole ring, breaking the ring's aromaticity and forming an intermediate analogous to a Meisenheimer complex.

Ring Opening: The strained, non-aromatic ring cleaves, typically at a C-N bond, to form a more stable, open-chain intermediate.

Ring Closure: The open-chain intermediate undergoes an intramolecular cyclization to form a new heterocyclic ring, often expelling a different atom from the original ring compared to a standard substitution.

Another potential rearrangement is a nitro-nitrite isomerization . This transformation has been identified in theoretical studies of the decomposition of simple nitroimidazoles. colostate.edu This process typically occurs in an excited state or upon one-electron reduction and involves the migration of an oxygen atom from the nitro group to the ring carbon, forming a nitrite (B80452) intermediate which can then lead to further reactions like the release of nitric oxide (NO). colostate.edu

Kinetic and Thermodynamic Studies of Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, rate, and mechanism of the chemical transformations of this compound. While specific experimental data for this exact molecule is limited, extensive computational and experimental work on related nitroimidazoles and nitroaromatics allows for a detailed analysis of these factors. nih.govnih.gov

Reaction Rate Determinations

The rate of a chemical reaction involving this compound is influenced by several key parameters, including reactant concentrations, temperature, and the solvent environment. For a typical bimolecular nucleophilic substitution reaction, the rate law is generally expressed as:

Rate = k [Nitroimidazole] [Nucleophile]

Here, k is the temperature-dependent rate constant. Kinetic studies on the reactions of other imidazoles and nitroaromatics show that the value of k is highly sensitive to the reaction conditions. nih.govresearchgate.net For instance, increasing the temperature generally increases the reaction rate, as does using a solvent that can stabilize the charged transition state. Theoretical calculations on the reaction of metronidazole (B1676534) (a related nitroimidazole) with radicals show that rate constants can vary significantly between different reaction pathways (e.g., addition vs. hydrogen abstraction). nih.gov

| Parameter | Effect on Reaction Rate | Rationale |

|---|---|---|

| Temperature | Increase | Provides molecules with sufficient energy to overcome the activation energy barrier. |

| Nucleophile Concentration | Increase | Increases the frequency of collisions between reactants for a bimolecular reaction. |

| Solvent Polarity | Generally Increases | Polar solvents can stabilize the charged intermediates and transition states common in SNAr reactions. |

| Nucleophile Strength | Generally Increases | A stronger (more reactive) nucleophile will typically react faster. |

Activation Energy and Transition State Analysis

Every reaction pathway proceeds through a maximum energy point known as the transition state. The energy required to reach this state from the reactants is the activation energy (Eₐ), often expressed as the Gibbs free energy of activation (ΔG‡). A lower activation energy corresponds to a faster reaction rate.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for mapping potential energy surfaces and calculating the energies of transition states. chemrxiv.org Studies on the radical-initiated degradation of metronidazole have calculated the Gibbs free energy barriers for various attack pathways. nih.gov For example, the addition of a hydroxyl radical (•OH) to the imidazole ring has different energy barriers depending on the site of attack. nih.gov Similarly, calculations for the addition of •OH to 4-nitroimidazole show distinct transition state energies for attack at C2 and C5. researchgate.net

| Reactant | Site of Attack | Calculated ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| 4-Nitroimidazole | C2 Position | 4.5 | researchgate.net |

| 4-Nitroimidazole | C5 Position | 2.8 | researchgate.net |

| Metronidazole | C5 Position (Ring Addition) | 5.85 | nih.gov |

| Metronidazole | C4-Methyl (H-abstraction) | 8.33 | nih.gov |

This data illustrates that different reaction pathways for similar molecules have distinct and calculable activation energies. The lower activation energy for attack at the C5 position in 4-nitroimidazole suggests this would be a kinetically favored pathway for radical addition. researchgate.net

Equilibrium Investigations of Reaction Products

The equilibrium constant (K) is mathematically related to ΔG by the equation:

ΔG = -RT ln(K)

Where R is the gas constant and T is the temperature in Kelvin.

| Change in Gibbs Free Energy (ΔG) | Equilibrium Constant (K) | Position of Equilibrium |

|---|---|---|

| ΔG < 0 (Negative) | K > 1 | Favors Products |

| ΔG > 0 (Positive) | K < 1 | Favors Reactants |

| ΔG = 0 | K = 1 | Reactants and Products are present in significant amounts |

Computational and Theoretical Chemistry Studies of 4 Nitro 1 Propan 2 Yl 1h Imidazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-nitro-1-(propan-2-yl)-1H-imidazole at the atomic and electronic levels.

Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful tool for analyzing the electronic structure of molecules like this compound. The presence of the electron-withdrawing nitro group and the electron-donating isopropyl group on the imidazole (B134444) ring creates a unique electronic environment.

Theoretical studies on related nitroimidazole derivatives indicate that the nitro group significantly influences the electronic properties. For instance, in a study of various nitro-imidazole derivatives, it was found that the charge population on the carbon atoms of the imidazole ring is a key factor in determining the molecule's stability. nih.gov The introduction of an alkyl group at the N1 position, such as the propan-2-yl group, further modulates this electronic distribution.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -7.5 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 |

| HOMO-LUMO Gap (ΔE) | 5.4 |

| (This table is a hypothetical representation based on typical values for similar nitroaromatic compounds and is for illustrative purposes as direct computational results were not found in the search.) |

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger gap generally implies higher stability and lower reactivity.

Conformational Analysis and Energetics

The conformational flexibility of this compound is primarily associated with the rotation of the isopropyl group relative to the imidazole ring. Conformational analysis using methods like potential energy surface (PES) scans can identify the most stable conformers and the energy barriers between them. nih.gov

Table 2: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle (C-N-C-H) | Relative Energy (kcal/mol) |

| Staggered | 60° | 0.0 |

| Eclipsed | 0° | 3.5 |

| (This table is a hypothetical representation of expected results from a conformational analysis and is for illustrative purposes.) |

Prediction of Spectroscopic Parameters (e.g., NMR Shielding Tensors, Vibrational Frequencies)

Quantum chemical calculations can accurately predict spectroscopic parameters, which are invaluable for interpreting experimental data.

NMR Shielding Tensors: DFT calculations have been successfully used to predict the ¹H and ¹³C NMR chemical shifts of nitroimidazoles. A study on 4-nitroimidazole (B12731) and 1-methyl-4-nitroimidazole (B145534) showed good agreement between calculated and experimental chemical shifts for the imidazole carbons. nih.gov The substitution of the methyl group with an isopropyl group would be expected to primarily affect the chemical shifts of the atoms in the propan-2-yl moiety and to a lesser extent, the imidazole ring protons and carbons. The chemical shift of the C5 carbon is notably sensitive to the nature of the N-alkylating agent in various 1-alkyl-4-nitroimidazoles. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in ppm, relative to TMS)

| Atom | Predicted Chemical Shift (ppm) |

| C2 | ~138 |

| C4 | ~147 |

| C5 | ~121 |

| CH (isopropyl) | ~49 |

| CH₃ (isopropyl) | ~23 |

| (These values are estimations based on data for related N-alkyl-4-nitroimidazoles and are for illustrative purposes.) researchgate.net |

Vibrational Frequencies: The prediction of vibrational frequencies through methods like DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. For related nitroimidazole compounds, theoretical calculations have helped in assigning the characteristic vibrational modes, such as the symmetric and asymmetric stretching of the NO₂ group, and the various stretching and bending modes of the imidazole ring and its substituents. mdpi.com

Thermodynamic Property Calculations (e.g., Enthalpies of Formation)

The enthalpy of formation is a key thermodynamic property that indicates the stability of a compound. Computational methods can provide reliable estimates of this value. For the parent compound, 4-nitroimidazole, the standard molar enthalpy of formation in the gaseous phase at 298.15 K has been determined to be (116.9 ± 2.9) kJ·mol⁻¹. nih.gov The addition of the isopropyl group would alter this value, and this can be estimated using isodesmic reactions in computational models. nih.gov

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound.

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in various solvents, such as water or organic solvents. These simulations provide insights into the solvation process, the structure of the solvation shell, and the dynamics of the molecule in solution.

Monte Carlo Simulations for Conformational Sampling

Conformational sampling is a critical computational procedure used to explore the potential three-dimensional arrangements of a molecule. For a flexible molecule like this compound, which has rotatable bonds associated with the isopropyl group, understanding its conformational landscape is key to comprehending its interactions with biological targets. Monte Carlo (MC) simulations are a powerful stochastic method for this purpose. scienceopen.com

The core of an MC simulation is to generate an ensemble of representative molecular configurations under specific thermodynamic conditions. scienceopen.com The process involves applying random perturbations to the molecule's geometry—such as rotating dihedral angles—and accepting or rejecting the new conformation based on its calculated potential energy. This approach allows the simulation to overcome energy barriers and sample a wide range of the conformational space efficiently. scienceopen.com While detailed conformational analysis of 2-nitroimidazole-based radiopharmaceuticals has been performed using Density Functional Theory (DFT), highlighting how the molecular landscape can change between the gas phase and aqueous solutions, specific MC simulation data for this compound is not extensively documented in current literature. nih.govresearchgate.net However, the methodology remains a standard and valuable tool for such investigations.

Table 1: Illustrative Conformational Analysis Data from a Monte Carlo Simulation This table is a representative example of the type of data generated from Monte Carlo simulations for a molecule like this compound and is not based on published experimental data for this specific compound.

| Conformer ID | Key Dihedral Angle (N1-C_isopropyl-C_methyl-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K |

|---|---|---|---|

| 1 | -60° | 0.00 | 55.8 |

| 2 | 180° | 0.85 | 12.1 |

| 3 | 60° | 0.25 | 32.1 |

Docking Studies for Ligand-Biomolecule Interaction Prediction (Methodological Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. nih.govyoutube.com This method is fundamental in structure-based drug design for predicting binding affinity and understanding interaction patterns at the atomic level. nih.gov For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating its mechanism of action.

The docking process involves two primary components: a search algorithm and a scoring function. youtube.com

Search Algorithm: This component explores the conformational space of the ligand within the binding site of the receptor, generating a variety of possible binding poses. Stochastic methods, like the Lamarckian Genetic Algorithm used in software such as AutoDock, are commonly employed for their efficiency in navigating complex energy landscapes. mdpi.com

Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding free energy of the ligand-receptor complex. youtube.comnih.gov A more negative score typically indicates a more stable and favorable binding interaction.

While specific docking studies featuring this compound are not prominent in the literature, the methodology has been widely applied to other nitroimidazole derivatives to investigate their anticancer and antimicrobial activities. researchgate.netaabu.edu.joresearchgate.net These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Table 2: General Methodological Steps in Molecular Docking

| Step | Description | Common Software/Tools |

|---|---|---|

| 1. Receptor Preparation | Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank), removing water molecules, adding hydrogen atoms, and assigning partial charges. | AutoDockTools, Chimera, PyMOL |

| 2. Ligand Preparation | Generating the 3D structure of the ligand (this compound), optimizing its geometry, defining rotatable bonds, and assigning charges. | ChemDraw, Avogadro, Open Babel |

| 3. Grid Box Definition | Defining the search space within the target's binding site where the docking algorithm will place the ligand. | AutoDockTools |

| 4. Docking Simulation | Running the search algorithm (e.g., Lamarckian Genetic Algorithm) to generate and score multiple binding poses. | AutoDock, AutoDock Vina, GOLD |

| 5. Analysis of Results | Analyzing the predicted binding energies, identifying the best-scoring pose, and visualizing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | Discovery Studio, PyMOL, LigPlot+ |

Structure-Interaction Relationship (SIR) Methodologies

Structure-Interaction Relationship (SIR) studies, an extension of Structure-Activity Relationships (SAR), aim to correlate a molecule's structural and electronic features with its specific interactions with a biological target. Computational methods are central to developing these relationships.

Development and Application of Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its physicochemical properties. These descriptors are essential for building Quantitative Structure-Activity Relationship (QSAR) models that can predict the biological activity of new compounds. nih.gov For nitroaromatic compounds, descriptors related to electrophilicity and molecular shape are often crucial for toxicity and activity. nih.gov

Calculations are typically performed using Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for molecules of this size. researchgate.netasianpubs.org Key descriptors for a compound like this compound would include:

E_HOMO and E_LUMO: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): A 3D map of the charge distribution around a molecule, indicating regions susceptible to electrophilic and nucleophilic attack. mdpi.com

Atomic Charges: The partial charge on each atom, which helps in identifying sites for potential hydrogen bonding or other electrostatic interactions.

Studies on related nitroaromatic and nitroimidazole compounds have successfully used such descriptors to build predictive models for their toxicological and therapeutic effects. nih.govnih.gov

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance in SIR | Typical Calculation Method |

|---|---|---|

| E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept an electron (electrophilicity). Crucial for nitroimidazoles, whose mechanism often involves reduction of the nitro group. nih.gov | DFT (e.g., B3LYP/6-311+G(d,p)) |

| E_HOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate an electron (nucleophilicity). | DFT (e.g., B3LYP/6-311+G(d,p)) |

| HOMO-LUMO Gap | Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net | DFT |

| Dipole Moment (µ) | Influences solubility, membrane permeability, and dipole-dipole interactions with a receptor. | DFT |

| Molecular Electrostatic Potential (MEP) | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for non-covalent interactions. mdpi.com | DFT |

Computational Approaches to Explore Structural Modifications and Their Mechanistic Implications

Computational chemistry is a powerful tool for virtually screening structural modifications to a parent molecule, predicting how these changes will affect its properties and biological activity. bioscipublisher.com This in silico approach accelerates the drug design process by prioritizing the synthesis of the most promising derivatives. nih.gov

For this compound, computational studies can explore the impact of:

Modifying the N1-substituent: Replacing the isopropyl group with other alkyl or aryl groups can alter the molecule's lipophilicity, steric profile, and conformational flexibility. A computational study on the N-alkylation of 4-nitro-1H-imidazole confirmed that such modifications influence the chemical shifts of the imidazole ring carbons, reflecting changes in the electronic environment. researchgate.net

Changing the position of the nitro group: Moving the nitro group from position 4 to 5 would significantly alter the molecule's electronic properties, including its reduction potential, which is often linked to the biological activity of nitroimidazoles. acs.org

Adding substituents to the imidazole ring: Introducing other functional groups to the carbon atoms of the imidazole ring could create new interaction points with a biological target, potentially enhancing binding affinity or modulating activity.

These explorations are typically carried out using DFT calculations to determine the effect of each modification on the quantum chemical descriptors discussed previously. The results help build a comprehensive SIR, guiding the rational design of analogues with improved efficacy or different mechanistic pathways. researchgate.net

Table 4: Illustrative Computational Exploration of Structural Modifications This table presents a hypothetical analysis of how computational methods could be used to evaluate modifications to the this compound scaffold.

| Modification | Predicted Effect on Properties | Mechanistic Implication |

|---|---|---|

| Replace N1-isopropyl with N1-methyl | Decrease steric bulk and lipophilicity. May alter conformational freedom. | Could improve access to sterically hindered binding sites and change solubility. |

| Replace N1-isopropyl with N1-benzyl | Increase steric bulk and lipophilicity. Introduce potential for π-π stacking interactions. | May enhance binding to receptors with aromatic pockets but could decrease water solubility. |

| Add a methyl group at C2 position | Increase lipophilicity. May sterically influence the orientation of the nitro group. | Could alter the electronic properties and reduction potential of the nitroimidazole core. |

| Move nitro group from C4 to C5 | Significantly changes the electron distribution (MEP) and E_LUMO. | Likely to have a profound impact on the reduction potential and mechanism of action, as seen in other nitroimidazole series. acs.org |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 4-nitro-1-(propan-2-yl)-1H-imidazole, providing unambiguous evidence of the connectivity and chemical environment of each atom.

The structural confirmation of this compound is achieved through a suite of 1D and 2D NMR experiments. While specific spectra for this compound are not published, data from analogs like 1-methyl-4-nitro-1H-imidazole and the parent 4-nitroimidazole (B12731) provide expected chemical shift ranges and coupling patterns. chemicalbook.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the imidazole (B134444) ring protons and the N-substituted isopropyl group. The two protons on the imidazole ring (H-2 and H-5) are anticipated to appear as distinct singlets or doublets with a small coupling constant, typically in the downfield region (δ 7.5-8.5 ppm) due to the aromatic nature of the ring and the electron-withdrawing effect of the nitro group. researchgate.netresearchgate.net The methine proton of the isopropyl group (-CH) would appear as a septet, while the six equivalent methyl protons (-CH₃) would present as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbon atoms of the imidazole ring are expected to resonate at distinct chemical shifts. Based on data from 1-alkyl-4-nitroimidazoles, the C4 carbon, directly attached to the nitro group, is highly deshielded. researchgate.net The C2 and C5 carbons will also appear in the aromatic region. The carbons of the isopropyl group will be found in the aliphatic region of the spectrum.

Two-Dimensional (2D) NMR: To definitively assign these signals and confirm the structure, 2D NMR techniques are essential. ipb.pt

COSY (Correlation Spectroscopy): This experiment would show correlation peaks between the methine and methyl protons of the isopropyl group, confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals for the CH and CH₃ groups of the isopropyl moiety and the C-2 and C-5 protons and carbons of the imidazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across the molecule. It would show long-range correlations (over 2-3 bonds) between the isopropyl protons and the N1-adjacent carbons of the imidazole ring (C2 and C5), confirming the position of the alkyl substituent at N1. Correlations from the imidazole protons (H-2 and H-5) to other ring carbons would further solidify the structural assignment.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values based on analogous compounds like 1-methyl-4-nitro-1H-imidazole and other 1-substituted 4-nitroimidazoles. researchgate.netresearchgate.net

| Atom Position | Expected ¹H Shift (ppm) | Multiplicity | Expected ¹³C Shift (ppm) |

|---|---|---|---|

| C2-H | ~8.3 - 8.5 | s or d | ~136 - 138 |

| C5-H | ~7.8 - 8.0 | s or d | ~120 - 122 |

| C4 | - | - | ~147 - 149 |

| N-CH (isopropyl) | ~4.6 - 4.8 | septet | ~48 - 50 |

| N-CH-(C H₃)₂ (isopropyl) | ~1.4 - 1.6 | d | ~21 - 23 |

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers insights into the structure and packing of the compound in its crystalline form. For nitroimidazole derivatives, ssNMR can reveal information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal lattice. researchgate.net

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra in the solid state. These spectra can differ slightly from solution-state spectra due to packing effects and the absence of molecular tumbling. Such studies on 4-nitroimidazole have demonstrated the sensitivity of NMR chemical shifts to the local molecular environment. researchgate.net For this compound, ssNMR could be employed to study polymorphism, where different crystalline forms of the same compound could exhibit distinct ssNMR spectra.

Dynamic NMR (DNMR) is a powerful technique for studying molecular motions that occur on the NMR timescale, such as bond rotations and conformational changes. For this compound, a key dynamic process amenable to DNMR study is the rotation around the N1-C(isopropyl) single bond.

At low temperatures, this rotation may become slow enough to result in the observation of distinct signals for atoms that are equivalent at room temperature (a phenomenon known as decoalescence). For instance, if the rotation is hindered, the two methyl groups of the isopropyl substituent could become chemically non-equivalent. By acquiring spectra at various temperatures, it is possible to calculate the energy barrier (ΔG‡) for this rotation. Such studies provide valuable information on the steric hindrance and conformational flexibility of the molecule. Computational studies on related nitroimidazoles have shown that different conformers can exist with varying stability, a phenomenon that DNMR can experimentally investigate. nih.gov

Vibrational Spectroscopy Methodologies (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and direct evidence for the presence of specific functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. rsc.org

Key expected vibrational modes include:

Nitro Group (NO₂): This group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically found in the 1520-1560 cm⁻¹ range and a symmetric stretch around 1340-1370 cm⁻¹. rsc.org

Imidazole Ring: The aromatic C=C and C=N stretching vibrations appear in the 1450-1600 cm⁻¹ region. C-N stretching vibrations are also present at lower wavenumbers.

Aliphatic C-H Bonds: The C-H stretching vibrations of the isopropyl group are expected just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹), while their bending vibrations (scissoring and rocking) appear in the 1365-1470 cm⁻¹ range.

Aromatic C-H Bonds: The C-H stretching vibrations of the imidazole ring protons (C2-H and C5-H) are typically observed above 3000 cm⁻¹.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound Based on data from analogous nitroimidazole compounds. rsc.orgresearchgate.net

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3100 - 3150 | Medium | Aromatic C-H Stretch (Imidazole Ring) |

| ~2870 - 2980 | Medium | Aliphatic C-H Stretch (Isopropyl Group) |

| ~1520 - 1560 | Strong | Asymmetric NO₂ Stretch |

| ~1450 - 1510 | Medium | Aromatic C=N and C=C Stretch (Imidazole Ring) |

| ~1340 - 1370 | Strong | Symmetric NO₂ Stretch |

| ~1370, ~1385 | Medium | C-H Bend (Isopropyl gem-dimethyl) |

| ~1200 - 1300 | Medium | C-N Stretch |

| ~800 - 850 | Medium | C-H Out-of-Plane Bend |

Raman spectroscopy is complementary to FT-IR and provides valuable information for creating a complete vibrational profile. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Vibrations: The symmetric stretch of the nitro group, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum.

Skeletal Vibrations: The vibrations of the imidazole ring backbone are often strong in the Raman spectrum, providing a distinct "fingerprint" for the molecule.

C-C and C-N bonds: The stretching of non-polar C-C bonds within the isopropyl group and C-N bonds within the ring system can be more readily observed.

Theoretical and experimental studies on 4-nitroimidazole have utilized Raman spectroscopy to complement IR data for a full vibrational assignment. researchgate.net The combination of both IR and Raman spectra provides a more complete and unambiguous characterization of the molecule's vibrational modes than either technique alone.

Mass Spectrometry (MS) Methodologies

Mass spectrometry serves as a cornerstone for the molecular weight determination and structural elucidation of synthetic compounds like this compound. Various MS techniques provide complementary information, from precise mass measurement to detailed fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), utilizing technologies such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass analyzers, is indispensable for the unambiguous identification of this compound. nih.gov Unlike nominal mass instruments, HRMS provides mass measurements with high accuracy (typically <5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. nih.govresearchgate.net

For this compound, the molecular formula is C₆H₉N₃O₂. HRMS would be employed to experimentally verify the theoretical exact mass of its protonated molecule, [M+H]⁺. This precise measurement helps to differentiate the target compound from other potential isobaric species (molecules with the same nominal mass but different elemental formulas).

| Parameter | Value | Reference/Method |

|---|---|---|

| Molecular Formula | C₆H₉N₃O₂ | Calculated |

| Nominal Mass | 155 Da | Calculated |

| Monoisotopic Mass | 155.06950 Da | Calculated |

| Theoretical [M+H]⁺ | 156.07728 Da | Calculated |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net For this compound, the protonated molecule ([M+H]⁺ at m/z 156.1) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint.

The fragmentation pathways for nitroaromatic compounds are well-characterized and typically involve the loss of the nitro group and cleavage of substituents. youtube.com Based on the analysis of related nitroimidazole structures, the fragmentation of this compound is expected to proceed through several key pathways: youtube.comnih.govutupub.fi

Loss of the nitro group: A primary fragmentation would be the loss of NO₂ (46 Da), leading to a fragment ion at m/z 110.1.

Loss of the isopropyl group: Cleavage of the N-alkyl bond could result in the loss of the isopropyl radical (C₃H₇, 43 Da), yielding a 4-nitro-1H-imidazolium ion at m/z 112.0. Alternatively, loss of propene (C₃H₆, 42 Da) via a rearrangement could produce a fragment at m/z 114.0.

Ring cleavage: Subsequent fragmentation of the primary product ions would lead to the cleavage of the imidazole ring itself.

These fragmentation pathways can be predicted using computational tools and confirmed by experimental MS/MS data. nih.gov The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly effective for analyzing nitroimidazoles in complex mixtures. nih.govresearchgate.net

| Predicted m/z | Proposed Fragment Structure/Loss |

|---|---|

| 156.1 | [M+H]⁺ Precursor Ion |

| 114.0 | Loss of Propene (C₃H₆) |

| 112.0 | Loss of Isopropyl Radical (•C₃H₇) |

| 110.1 | Loss of Nitro Group (NO₂) |

Electron Ionization and Photoionization Mass Spectrometry for Mechanistic Insights

Electron Ionization (EI) and Photoionization are energetic ionization methods that provide detailed fragmentation patterns useful for structural elucidation and for understanding reaction mechanisms.

Electron Ionization (EI): EI mass spectrometry of the parent compound, 4-nitro-1H-imidazole, shows a strong molecular ion peak, which is characteristic of aromatic nitro compounds. researchgate.netnist.gov The fragmentation is dominated by the loss of the nitro group. For this compound, EI would likely induce significant fragmentation, including cleavage of the N-isopropyl bond and fragmentation of the alkyl chain itself, in addition to the characteristic losses from the nitro-imidazole core.

Photoionization: Studies on the photofragmentation of 4(5)-nitroimidazole using X-rays (a form of photoionization) reveal complex fragmentation patterns upon core ionization. nih.govutupub.fi Research has shown that alkylation (e.g., methylation) of the imidazole ring significantly alters the fragmentation pathways and the charge distribution among the final fragments. nih.gov A key finding is that methylation can quench the production of NO⁺ and NO radicals, which are considered important in the chemistry of nitroimidazoles. nih.govutupub.fi By analogy, the presence of the N-isopropyl group on this compound is expected to similarly influence its photofragmentation behavior, providing mechanistic insights into how the alkyl substituent directs bond cleavage and charge retention upon high-energy ionization.

X-ray Crystallography and Diffraction Techniques

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of structure, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) analysis provides the absolute three-dimensional structure of a molecule. To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise atomic positions, bond lengths, bond angles, and torsion angles. nih.gov

While the specific crystal structure of this compound is not publicly available, data from closely related compounds allow for an informed prediction of its structural features. For instance, the crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol shows an extended conformation for the N-C-C-C chain of the substituent. nih.govnih.gov Similarly, the structure of 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole reveals significant dihedral angles between the imidazole and phenyl rings. researchgate.net An SC-XRD study of this compound would precisely define the planarity of the imidazole ring, the orientation of the nitro group relative to the ring, and the conformation of the isopropyl substituent. It would also reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. researchgate.net

| Parameter | Typical Information Yielded | Reference Example |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | researchgate.netresearchgate.net |

| Space Group | e.g., P2₁/c, Pbca | researchgate.netresearchgate.net |

| Unit Cell Dimensions (a, b, c, β) | Precise cell parameters in Å and degrees | researchgate.net |

| Bond Lengths & Angles | High-precision interatomic distances and angles | nih.govnih.gov |

| Torsion Angles | Conformational details, e.g., twist of the nitro group | researchgate.net |

| Intermolecular Interactions | Details of hydrogen bonding and other packing forces | researchgate.net |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline (powder) sample. It is primarily used for phase identification, to assess sample purity, and to study crystalline polymorphism. A PXRD experiment on a bulk sample of this compound would produce a characteristic diffraction pattern (a plot of intensity versus diffraction angle, 2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

This technique is crucial for quality control, ensuring batch-to-batch consistency of the solid form. Furthermore, PXRD can be performed under variable temperature conditions to investigate solid-state phenomena. For example, in a study of a related nitroimidazole derivative, powder diffraction experiments conducted at different temperatures were used to identify and characterize an isomorphic phase transition. researchgate.net A similar study on this compound could reveal if it exhibits polymorphism or undergoes temperature-dependent phase changes, which are critical properties for its handling and formulation.

Mechanistic Chemical Biology and Biochemistry of Nitroimidazoles

Enzymatic Transformations and Bioreduction Pathways

The bioreduction of 4-nitro-1-(propan-2-yl)-1H-imidazole is a critical activation step mediated by a specific class of enzymes known as nitroreductases. These enzymes are found in a wide range of organisms and are key to the biological effects of nitroaromatic compounds.

Mechanisms of Nitroreductase-Mediated Reduction

Bacterial nitroreductases are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic and nitroheterocyclic compounds. oup.comoup.com These enzymes are broadly classified into two types based on their interaction with oxygen.

Type I nitroreductases , which are oxygen-insensitive, catalyze the reduction of the nitro group through a series of two-electron transfers. oup.comoup.com This process sequentially reduces the nitro group (R-NO₂) to a nitroso (R-NO), then to a hydroxylamino (R-NHOH), and finally to an amino (R-NH₂) derivative. oup.comresearchgate.net The reaction mechanism for many nitroreductases, such as the one from Escherichia coli, follows a ping-pong Bi-Bi kinetic pattern. ebi.ac.ukresearchgate.net In this mechanism, the enzyme's flavin mononucleotide (FMN) cofactor first accepts a hydride from NAD(P)H, which is then released as NAD(P)⁺. ebi.ac.uk Subsequently, the nitroaromatic substrate binds to the reduced enzyme and is reduced by the FMNH₂. ebi.ac.uk

Type II nitroreductases are oxygen-sensitive and operate via a one-electron reduction mechanism. oup.com This process generates a nitro anion radical (R-NO₂⁻). oup.com In the presence of molecular oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide radical (O₂⁻) in a process known as "futile cycling". oup.com

Electron Transfer Pathways in Biological Systems

The reduction of nitroimidazoles is fundamentally an electron transfer process. The efficiency and pathway of this transfer are dependent on the specific enzymes and electron carriers present in the biological system.

In many biological systems, the reduction of nitroaromatic compounds can be mediated by single-electron or two-electron transfer systems. researchgate.net Single-electron reductions are often catalyzed by flavin-containing reductases such as NADPH:cytochrome P-450 reductase and ferredoxin:NADP⁺ reductase. researchgate.netnih.gov These reactions produce nitro anion radicals. oup.com

Two-electron reductions, characteristic of Type I nitroreductases, are considered an obligatory two-electron transfer mechanism. researchgate.net This direct transfer of a pair of electrons from the reduced flavin cofactor to the nitro group bypasses the formation of the oxygen-sensitive nitro anion radical, allowing the reduction to proceed even in the presence of oxygen. oup.comoup.com

In some anaerobic organisms, other electron carriers can be involved. For instance, purified hydrogenase from Clostridium pasteurianum can reduce nitroimidazoles when coupled with electron carriers like ferredoxin or flavodoxin. nih.govoup.com The rate of reduction in these systems often correlates with the one-electron reduction potential of the specific nitroimidazole compound. nih.govoup.com This highlights the importance of the electrochemical properties of the drug in its biological activation.

| Electron Transfer Pathway | Key Enzymes/Carriers | Intermediate Species | Oxygen Sensitivity |

| One-Electron Transfer | Type II Nitroreductases, Cytochrome P-450 Reductase | Nitro Anion Radical (R-NO₂⁻) | Sensitive (Futile Cycling) |

| Two-Electron Transfer | Type I Nitroreductases | Nitroso (R-NO), Hydroxylamino (R-NHOH) | Insensitive |

| Carrier-Mediated Transfer | Hydrogenase with Ferredoxin/Flavodoxin | Varies | Anaerobic Systems |

Role of Cofactors in Bioreduction Processes

Cofactors are essential non-protein chemical compounds that are required for an enzyme's activity. In the bioreduction of nitroimidazoles, specific cofactors play a central role in providing the necessary reducing equivalents for the enzymatic reaction.

The primary reducing cofactor for nitroreductases is typically nicotinamide adenine dinucleotide (NADH) or its phosphorylated form, nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). oup.comoup.comresearchgate.net These molecules act as hydride (H⁻) donors, providing the two electrons and a proton required for the reduction of the enzyme's prosthetic group. ebi.ac.ukmdpi.com

The prosthetic group within most nitroreductases is a flavin derivative, either flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD). mdpi.comnih.gov These flavin cofactors are tightly bound to the enzyme and act as intermediaries in the electron transfer process. ebi.ac.uk The flavin accepts a hydride from NAD(P)H, forming a reduced flavin (FMNH₂ or FADH₂). ebi.ac.uk This reduced flavin then transfers the electrons to the nitroimidazole substrate, regenerating the oxidized flavin and completing the catalytic cycle. oup.comebi.ac.uk The entire process is a clear example of how cofactors like NAD(P)H and flavins are utilized to bridge primary metabolism with the specialized metabolism of xenobiotics. nih.gov

Interactions with Biomolecules (Mechanistic Perspective)

The reduction of this compound generates chemically reactive intermediates that can covalently modify essential cellular macromolecules, leading to cellular dysfunction.

Formation of Covalent Adducts with Macromolecules (e.g., Proteins, DNA)

The cytotoxic effects of nitroimidazoles are largely attributed to the covalent binding of their reductive metabolites to cellular macromolecules. nih.govnih.gov The hydroxylamine (B1172632) intermediate (R-NHOH), formed through a four-electron reduction of the parent nitro compound, is implicated as a key species in this process. nih.gov

Studies with other nitroimidazoles have shown that these reactive metabolites can form covalent adducts with both proteins and DNA. nih.govnih.gov The principal targets for protein alkylation appear to be the thiol groups of cysteine residues. nih.gov For DNA, it has been demonstrated that covalent binding occurs with the stoichiometric loss of a proton at the C4 position of the imidazole (B134444) ring, suggesting that this is the site of nucleophilic attack by DNA. nih.gov Research on ronidazole, a 5-nitroimidazole, indicated that the imidazole nucleus is retained in the bound residue, while side chains can be lost during the formation of the adduct. nih.gov The formation of these adducts is considered a critical step in the initiation of chemical carcinogenesis and cellular toxicity. nih.gov

| Macromolecule | Site of Adduct Formation | Implicated Reactive Species |

| Proteins | Cysteine Thiol Groups | Hydroxylamine Intermediate |

| DNA | C4 Position of the Imidazole Ring | Hydroxylamine Intermediate |

Generation of Reactive Chemical Species and Their Fate

The multi-step reduction of the nitro group on the imidazole ring is central to its biological activity, as it produces a cascade of reactive chemical species. mdpi.com The initial parent compound, this compound, is a stable prodrug. mdpi.comnih.gov

Upon entering a biological system with reductive capabilities, the nitro group undergoes sequential reduction. The key reactive intermediates generated are the nitroso and hydroxylamine species. oup.commdpi.com The hydroxylamine, in particular, is a potent electrophile capable of reacting with nucleophilic sites on proteins and DNA to form stable covalent adducts. ebi.ac.ukmdpi.comnih.gov

The fate of these reactive species is highly dependent on the cellular environment. In anaerobic or hypoxic conditions, which are common in certain bacteria and solid tumors, the reduction process can proceed to completion, leading to the formation of the stable, non-toxic amino derivative. oup.comoup.com However, it is the intermediate reactive species that are responsible for the desired biological effect.

Under aerobic conditions, the fate of the reactive species can be different, especially if a Type II (oxygen-sensitive) nitroreductase is involved. The initially formed nitro anion radical can react with molecular oxygen in a futile cycle that regenerates the parent nitro compound and produces superoxide radicals. oup.com This generation of reactive oxygen species (ROS) can contribute to oxidative stress within the cell.

Redox Cycling Mechanisms and Associated Chemical Consequences

The biological activity of nitroimidazoles is intrinsically linked to the reduction of the nitro group, a process that can lead to redox cycling. This phenomenon is particularly significant in understanding the differential toxicity of these compounds under aerobic and anaerobic conditions. The initial step in the activation of a nitroimidazole is a one-electron reduction, typically catalyzed by flavin-containing enzymes such as nitroreductases, to form a nitro radical anion mdpi.comnih.gov.

Under anaerobic or hypoxic conditions, this highly reactive radical anion can undergo further reduction, leading to the formation of cytotoxic species such as nitroso and hydroxylamine derivatives, which can then form covalent adducts with cellular macromolecules, leading to cell death. nih.gov

However, in the presence of molecular oxygen, the nitro radical anion can transfer its excess electron to oxygen, regenerating the parent nitroimidazole and forming a superoxide radical anion (O₂⁻) nih.gov. This process is known as redox cycling. The continuous regeneration of the parent compound and the production of reactive oxygen species (ROS) like superoxide, and subsequently hydrogen peroxide and hydroxyl radicals, can lead to significant oxidative stress within the cell. This oxidative stress can damage DNA, lipids, and proteins, contributing to cellular toxicity.

The one-electron reduction potential (E¹₇) of a nitroimidazole is a key determinant of the efficiency of its bioreduction and subsequent redox cycling. A more positive reduction potential facilitates the initial electron transfer. Generally, 2-nitroimidazoles have more positive reduction potentials than 5-nitroimidazoles, and 4-nitroimidazoles are considered weaker oxidants with more negative reduction potentials. rsc.org While specific data for this compound is not available, the general trend for 4-nitroimidazoles suggests a lower propensity to undergo the initial reduction compared to their 2- and 5-nitro counterparts.

| Compound | One-Electron Reduction Potential (E¹₇ at pH 7) (mV) |

| 5-Formyl-1-methyl-2-nitroimidazole | -243 |

| 1-(2-Hydroxyethyl)-2-nitroimidazole | -398 |

| 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole | -486 |

| 4-Nitroimidazole (B12731) | ≤ -527 |